molecular formula C7H6N2OS B044870 2-Aminobenzo[D]thiazol-5-OL CAS No. 118526-19-5

2-Aminobenzo[D]thiazol-5-OL

Cat. No. B044870
M. Wt: 166.2 g/mol
InChI Key: PIERIBXILPXPFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Aminobenzo[d]thiazol-5-ol and its derivatives can be achieved through several methods. One such method involves the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketone/chalcone, leading to the formation of fused benzoimidazothiazole derivatives (Mishra et al., 2014). Another approach is the I2/DMSO mediated multicomponent reaction, which allows for the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazoles tethered with barbituric acid moiety (Jana et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-Aminobenzo[d]thiazol-5-ol and its derivatives have been determined and analyzed through various techniques. X-ray crystallography studies have provided insights into the structural aspects of these compounds, revealing their conformation and molecular interactions (Dhanalakshmi & Parthiban, 2020).

Chemical Reactions and Properties

2-Aminobenzo[d]thiazol-5-ol undergoes various chemical reactions, leading to a wide range of derivatives with diverse chemical properties. These reactions include cyclization, condensation, and substitution reactions that modify the thiazole ring or introduce new functional groups (Androsov et al., 2014).

Physical Properties Analysis

The physical properties of 2-Aminobenzo[d]thiazol-5-ol, including its melting point, solubility, and crystalline structure, have been characterized. These properties are essential for understanding its behavior in different solvents and conditions, impacting its applications in various chemical reactions and processes.

Chemical Properties Analysis

The chemical properties of 2-Aminobenzo[d]thiazol-5-ol, such as its reactivity, stability, and functional group interactions, are crucial for its utility in organic synthesis and potential industrial applications. Studies have explored its reactivity patterns, highlighting the role of the thiazole ring and amino group in facilitating chemical transformations.

Scientific Research Applications

  • Development of Inhibitors and Antitrypanosomatidic Agents : This compound has been identified as a scaffold for developing improved inhibitors of pteridine reductase-1, which are significant in treating trypanosomatid infections (Linciano et al., 2019).

  • Synthesis of Cytotoxic Thiazole Derivatives : It serves as a precursor for synthesizing thiazole derivatives, exhibiting potential cytotoxic effects against various cancer cell lines (Mohareb, Abdallah, & Ahmed, 2017).

  • Production of Antioxidants, Anti-inflammatories, and Other Products : 2-Aminobenzothiazole, a closely related compound, is widely used in synthesizing antioxidants, anti-inflammatories, herbicides, antibiotics, and thermoplastic polymers (Sun, Su, Xu, & Liu, 2012).

  • Antimicrobial Agent Development : This compound is an important structural element in a variety of bioactive molecules, including antimicrobial agents (Thomas, Reshmy, & Ushadevi, 2008).

  • Inhibitory Activity against Xanthine Oxidase and Anti-inflammatory Properties : It shows inhibitory activity against xanthine oxidase and has anti-inflammatory effects on human peripheral blood mononuclear cells (Smelcerovic et al., 2015).

  • Application in Dye Synthesis : This compound is used in synthesizing novel thiazole azo dyes, known for good color strength, fastness properties, and biological and pharmacological activities (Abu-Melha, 2018).

  • Antifungal and Antibacterial Activity : It exhibits marginal antifungal and antibacterial activity against various pathogens (Ahluwalia, Arora, & Kaur, 1986).

  • Synthesis of Bioactive Molecules : 2-Aminobenzo[D]thiazol-5-OL is vital in synthesizing bioactive molecules, with significant antifungal activity against certain fungi strains (Mohapatra et al., 2019).

  • Molecular Synthesis : It is a key element in synthesizing novel compounds containing bioactive nuclei like 2-aminobenzo[d]thiazole and 2,5-dihydropyrrole rings (Rad‐Moghadam et al., 2014).

  • Metal-Free Synthesis Research : The compound is involved in a metal-free process for synthesizing 2-aminobenzothiazoles, highlighting potential applications in scientific research (Zhao et al., 2013).

properties

IUPAC Name

2-amino-1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIERIBXILPXPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557198
Record name 2-Amino-1,3-benzothiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzo[D]thiazol-5-OL

CAS RN

118526-19-5
Record name 2-Amino-1,3-benzothiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,3-benzothiazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Prchalová, N Hin, AG Thomas… - Journal of medicinal …, 2019 - ACS Publications
Mas-related G-protein-coupled receptor X1 (MRGPRX1) is a human sensory neuron-specific receptor and has been actively investigated as a therapeutic target for the treatment of pain. …
Number of citations: 22 pubs.acs.org

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